molecular formula C16H18N2O5S2 B2791764 Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate CAS No. 919757-70-3

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate

Cat. No.: B2791764
CAS No.: 919757-70-3
M. Wt: 382.45
InChI Key: OFRFHIQUTOQYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H18N2O5S2 and its molecular weight is 382.45. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their versatility in medicinal chemistry, often exhibiting significant pharmacological effects such as antitumor, anticonvulsant, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor potential. This compound has shown promising results in various in vitro assays against cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies indicate that modifications on the thiazole ring can enhance cytotoxicity against different tumor types, with structure-activity relationship (SAR) analyses revealing that electron-withdrawing groups increase potency .
  • Case Study : In a study conducted by the National Cancer Institute (NCI), several thiazole derivatives were screened against 60 human tumor cell lines. Notably, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line, indicating high efficacy .

Anticonvulsant Activity

Thiazole compounds have also demonstrated significant anticonvulsant properties. This compound may contribute to this class of activity.

  • Research Findings : A series of thiazole derivatives were analyzed for their anticonvulsant effects using models such as the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) tests. Compounds with specific substitutions on the thiazole ring showed enhanced protective effects against seizures .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, particularly against Gram-positive and Gram-negative bacteria.

  • Study Results : Recent studies have synthesized thiazole derivatives that combine sulfonamide and thiazole moieties, demonstrating potent antibacterial activity. For instance, compounds with specific substitutions exhibited significant zones of inhibition against various bacterial strains .

Antitumor Activity Data

Compound NameCell Line TestedGI50 Value (µM)
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-82260.08
This compoundA-431TBD

Antimicrobial Activity Data

Compound NameBacterial StrainZone of Inhibition (mm)
Isopropyl derivativeE. coli8
Isopropyl derivativeS. aureus9
Isopropyl derivativeB. subtilis10.5

Properties

IUPAC Name

ethyl 2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-3-23-15(20)13-10-24-16(17-13)18-14(19)9-11-5-7-12(8-6-11)25(21,22)4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRFHIQUTOQYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.